molecular formula C17H15FN2S2 B381013 2-Fluorobenzyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide CAS No. 315682-85-0

2-Fluorobenzyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide

Cat. No.: B381013
CAS No.: 315682-85-0
M. Wt: 330.4g/mol
InChI Key: WHCWGLIMIAJMOY-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide is a heterocyclic compound featuring a fused benzothienopyrimidine core with a tetrahydro modification and a 2-fluorobenzyl sulfide substituent. The core structure is synthesized via the Gewald reaction, which involves cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine to form the aminothiophene ester intermediate. Subsequent reactions with formamide and phosphorus oxychloride yield the pyrimidin-4(3H)-one and its chloro derivative, which serves as a precursor for further functionalization . The 2-fluorobenzyl sulfide group introduces electronic and steric effects that influence the compound’s physicochemical properties and biological interactions.

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S2/c18-13-7-3-1-5-11(13)9-21-16-15-12-6-2-4-8-14(12)22-17(15)20-10-19-16/h1,3,5,7,10H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCWGLIMIAJMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-Pyrimidine Cyclization

A thiophene-2-carboxamide derivative is treated with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to form the thieno[2,3-d]pyrimidine scaffold. For example, reacting 2-aminothiophene-3-carboxamide with P₄S₁₀ in refluxing toluene yields the thienopyrimidine-4-thiol intermediate. Subsequent alkylation with 2-fluorobenzyl halides introduces the sulfide linkage.

Representative Conditions

StepReagentsSolventTemperatureTimeYield
CyclizationP₄S₁₀Toluene110°C6 h78%
Alkylation2-Fluorobenzyl bromide, K₂CO₃DMF80°C4 h65%

The introduction of the 2-fluorobenzyl group to the pyrimidine-thiol intermediate is critical. Two principal methods dominate literature: nucleophilic substitution and transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

The 4-thiol group of the pyrimidine core acts as a nucleophile, displacing a leaving group (e.g., chloride or bromide) on the 2-fluorobenzyl moiety. This reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with inorganic bases such as potassium carbonate.

Optimized Protocol

  • Reactants : 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol (1.0 eq), 2-fluorobenzyl bromide (1.2 eq)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF, 80°C, 4 h

  • Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (SiO₂, hexane:EtOAc 3:1)

  • Yield : 72%

Palladium-Catalyzed Cross-Coupling

For enhanced regioselectivity, Pd-catalyzed couplings using 2-fluorobenzyl thiols or disulfides have been reported. The Broad Institute patent (WO2018183936A1) highlights the use of Pd/C or Pt/C under hydrogen atmosphere for sulfide bond formation.

Example

  • Catalyst : 5% Pd/C (0.1 eq)

  • Substrate : 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine + 2-fluorobenzylthiol

  • Solvent : Tetrahydrofuran (THF), 25°C, H₂ (1.5 atm)

  • Yield : 85%

Intermediate Functionalization and Purification

Fluorination and Cyanidation

The Chinese patent CN113698315A details fluorination using sodium fluoride in N-methylpyrrolidone (NMP) at 60–260°C. While developed for benzamide synthesis, this method adapts to introduce fluorine early in the synthesis of 2-fluorobenzyl precursors.

Key Data

ParameterValue
Fluorinating AgentNaF
SolventNMP
Temperature180°C
Yield92%

Hydrogenation-Dechlorination

Post-alkylation, residual chlorides are removed via catalytic hydrogenation. The patent CN113698315A reports using Pd/C under H₂ to dechlorinate intermediates, achieving >95% yield.

Challenges and Optimization

Isomer Control

The fluorination step may produce regioisomers (e.g., 3-fluoro vs. 2-fluoro). The patent CN113698315A notes that isomers are separable via fractional distillation or crystallization.

Solvent Selection

High-boiling solvents like NMP or DMSO facilitate high-temperature reactions but complicate purification. Switching to toluene or THF improves workup efficiency.

Scalability and Industrial Feasibility

The combined use of inexpensive reagents (NaF, KCN) and recyclable catalysts (Pd/C) aligns with green chemistry principles. The Broad Institute’s methodology achieves a total yield of 67–85% across four steps, demonstrating industrial viability .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain Mannich bases derived from these structures can be more cytotoxic than standard chemotherapeutics like 5-fluorouracil. The cytotoxicity of these compounds has been evaluated against various cancer cell lines, including human colon cancer and hepatocellular carcinoma cells, demonstrating their potential as effective anticancer agents .

Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems and have shown promise in modulating anxiety and depression-related behaviors in preclinical models .

Antimicrobial Properties

Recent studies highlight the antimicrobial activity of related benzothieno[2,3-d]pyrimidine derivatives against various bacterial and fungal strains. The introduction of the fluorobenzyl group may enhance lipophilicity and membrane permeability, potentially improving the efficacy of these compounds as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-fluorobenzyl 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl sulfide. Variations in substituents on the benzothiophene or pyrimidine rings can significantly alter biological activity. For example:

Substituent Effect on Activity
FluorineIncreases lipophilicity and bioavailability
Alkyl groupsEnhances cytotoxicity against cancer cells
Hydroxyl groupsPotentially increases solubility

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. Techniques like the Gewald reaction have been employed to create substituted thiophenes that serve as precursors for further modifications .

Case Studies

  • Cytotoxicity Assessments : A study evaluated a series of Mannich bases derived from benzothieno[2,3-d]pyrimidines against human cancer cell lines. Results indicated that specific substitutions led to enhanced cytotoxic effects compared to traditional chemotherapeutics .
  • Neuropharmacological Testing : In a preclinical model assessing anxiety-like behaviors, compounds similar to 2-fluorobenzyl 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl sulfide demonstrated significant anxiolytic effects when administered at specific dosages .

Mechanism of Action

The mechanism of action of 2-Fluorobenzyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the benzothieno pyrimidine core can modulate biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogenated Benzyl Derivatives

  • 4-Chlorophenyl analog (CAS 378197-01-4): Replacing the 2-fluorobenzyl group with a 4-chlorophenyl sulfide (C₁₈H₁₇ClN₂S₂) alters electronic properties.
  • 4-Bromophenyl analog (CAS 500143-77-1) : The bromine atom’s larger size and polarizability could improve π-π stacking in hydrophobic binding pockets, as seen in BPOET (a persister cell resuscitator with a 4-bromophenyl group) .

Electron-Donating Substituents

Modifications on the Pyrimidine Core

Substituents at Position 3

  • 3-Methylphenyl derivative (CAS 592537-37-6) : Introducing a methyl group at position 3 (C₂₄H₂₁FN₂OS₂) enhances steric bulk, which may restrict conformational flexibility and reduce off-target effects compared to the unsubstituted target compound .
  • 3-Ethyl derivatives (e.g., BPOET) : Ethyl groups improve metabolic stability by shielding reactive sites, as demonstrated in BPOET’s ribosomal activation mechanism .

Hydrazide and Sulfonamide Derivatives

  • Sulfonamide derivatives: Compounds like N-carbamimidoyl-4-((5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide exhibit antimicrobial activity via sulfonamide-mediated enzyme inhibition, a mechanism distinct from sulfide-based compounds .

PARP14 Inhibition

  • The benzothienopyrimidinone core is a scaffold for PARP14 inhibitors. While triazolo[4,3-b]pyridazine derivatives (IC₅₀ > 26 μM against PARP1) show selectivity, the target compound’s 2-fluorobenzyl group may enhance isoform specificity through steric exclusion from PARP1’s smaller active site .

Anticancer and Antimicrobial Effects

  • BPOET : The 4-bromophenyl derivative’s ribosome-targeting activity highlights the role of halogen substituents in nucleic acid interactions .
  • Sulfonamide derivatives : These compounds inhibit dihydrofolate reductase (DHFR) in microbial pathogens, a target less relevant to the sulfide-based compounds .

Comparative Data Table

Compound Name / CAS No. Core Structure Modifications Key Biological Activity References
Target Compound 2-Fluorobenzyl sulfide Under investigation
4-Chlorophenyl sulfide (378197-01-4) 4-Chlorophenyl sulfide, 2-ethyl Not reported
BPOET 4-Bromophenyl, ethyl Persister cell resuscitation
CAS 592537-37-6 3-Methylphenyl, 2-fluorobenzyl sulfide Not reported
PARP14 Inhibitor (e.g., 44 in ) Triazolo[4,3-b]pyridazine PARP14 inhibition (IC₅₀ > 26 μM vs. PARP1)
Sulfonamide derivatives (e.g., 4ai) N-Carbamimidoyl sulfonamide Antimicrobial (DHFR inhibition)

Biological Activity

2-Fluorobenzyl 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl sulfide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydrobenzothieno-pyrimidine core structure with a fluorobenzyl substituent and a sulfide functional group. Its chemical formula is C15H16FN3SC_{15}H_{16}FN_3S, and it has a molecular weight of approximately 283.37 g/mol.

Research indicates that compounds with similar structures often interact with specific biological pathways. The tetrahydrobenzothieno-pyrimidine framework has been associated with:

  • Inhibition of Sirtuins : These are NAD+-dependent deacylases involved in various cellular processes including aging and metabolism. Selective SIRT2 inhibitors derived from this scaffold have shown promising results in preclinical studies .
  • Antimicrobial Activity : Compounds containing fluorinated aromatic groups have demonstrated enhanced antimicrobial properties due to increased lipophilicity and bioavailability. This suggests that 2-fluorobenzyl derivatives may exhibit similar effects against bacterial strains such as Staphylococcus aureus and Salmonella typhimurium .

Antimicrobial Activity

Recent studies have evaluated the Minimum Inhibitory Concentration (MIC) of related compounds. The following table summarizes the MIC values for several fluorinated derivatives:

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected
MA-1114128Not Detected

These results indicate that the introduction of fluorine can significantly enhance the antimicrobial potency of certain derivatives, suggesting potential applications in developing new antibacterial agents .

Case Studies

  • SIRT2 Inhibition : A study focused on thienopyrimidinone derivatives highlighted their selective inhibition of SIRT2 with IC50 values in the submicromolar range. The structural modifications around the benzothieno-pyrimidine core were critical for enhancing selectivity and potency against SIRT2 .
  • Antitumor Activity : Another research effort explored the antitumor effects of similar compounds in cancer cell lines. The presence of the tetrahydrobenzothieno structure was linked to reduced proliferation rates in BRCA1/2 mutant cell lines, indicating potential for targeted cancer therapies .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 2-fluorobenzyl 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl sulfide is limited, related compounds have shown favorable profiles:

  • Absorption : Compounds with similar structures often exhibit good oral bioavailability.
  • Distribution : High lipophilicity due to fluorination generally enhances tissue penetration.
  • Metabolism : Fluorinated compounds can undergo unique metabolic pathways that may reduce toxicity.

Toxicological studies are essential to evaluate safety profiles before clinical applications.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Fluorobenzyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide and its derivatives?

Answer:
The synthesis typically involves:

  • Core Structure Formation : Reacting 2-amino-4,5-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with formamide to generate the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core .
  • Functionalization : Alkylation or nucleophilic substitution at the 4-position. For example, alkylation of 2-oxo-(thio)-3-phenyl derivatives using non-toxic solvents under ambient conditions improves regioselectivity and yield .
  • Fluorobenzyl Introduction : Coupling the fluorobenzyl group via sulfide linkages using thiophiles or Mitsunobu conditions. highlights the use of 4-chloro intermediates as precursors for sulfide formation.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : 1H NMR is essential for confirming the presence of the tetrahydrobenzothieno core (δ 2.8–3.0 ppm for CH2 groups) and fluorobenzyl protons (δ 6.8–7.2 ppm). For example, the NH proton in 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione appears at δ 13.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 222 [M]+ for the core structure) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, as seen in studies of related pyrimidine derivatives .

Advanced: How can molecular docking studies predict the antimicrobial activity of derivatives?

Answer:

  • Target Selection : Dock derivatives to enzymes like TrmD from Pseudomonas aeruginosa using software such as AutoDock Vina. demonstrated that N-(pyridin-4-yl) derivatives showed strong binding affinity (ΔG < -8 kcal/mol) correlating with MIC values against P. aeruginosa (MIC = 2 µg/mL).
  • Pharmacophore Mapping : Combine thienopyrimidine cores with pyridyl amides to enhance interactions with catalytic pockets. For example, 2g and 2h derivatives exhibited broad-spectrum activity due to hydrogen bonding with TrmD’s active site .

Advanced: How should researchers resolve contradictions between in vitro and cellular bioactivity data for this compound?

Answer:

  • Assay Optimization : Validate cellular uptake using LC-MS to rule out permeability issues. For instance, Exo2 derivatives (e.g., DU101/DU102) showed low cytotoxicity in vitro but required chemical modifications (e.g., hydroxamic acid moieties) to enhance cellular retention .
  • Metabolic Stability Tests : Use liver microsomes to assess metabolic degradation. Derivatives with electron-withdrawing groups (e.g., -CF3) exhibited improved stability in hepatic assays .

Advanced: What strategies improve regioselectivity in alkylation reactions during synthesis?

Answer:

  • Solvent Control : Use green solvents (e.g., ethanol/water mixtures) to favor thermodynamically stable products. achieved >90% regioselectivity for N-alkylation over O-alkylation under ambient conditions.
  • Catalytic Additives : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates and selectivity in biphasic systems .

Basic: What biological activities are reported for this compound and its analogs?

Answer:

  • Antimicrobial : N-(pyridin-4-yl) derivatives inhibit P. aeruginosa (MIC = 2–4 µg/mL) .
  • Anticancer : Exo2 analogs (e.g., DU102) induce cancer stem cell senescence via Arf1 inhibition (IC50 = 0.8 µM) .
  • Anti-inflammatory : Schiff base derivatives reduce COX-2 expression by >50% at 10 µM .

Advanced: How does the fluorobenzyl group influence pharmacological activity?

Answer:

  • Electron-Withdrawing Effects : The fluorine atom enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrophobic Interactions : The benzyl group improves membrane permeability, as seen in DU101’s 3-fold higher cellular uptake compared to non-fluorinated analogs .
  • SAR Studies : Replacement with chloro or nitro groups reduces potency (e.g., anti-tyrosinase activity drops by 60%), highlighting fluorine’s unique role .

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